Jatrophone

Cancer Drug Resistance Cytotoxicity

Researchers targeting multidrug-resistant cancers face compound classes with inconsistent activity spectra. Jatrophone (CAS 29444-03-9) resolves this with a distinctive electrophilic enone system enabling covalent thiol targeting, absent in related jatrophane diterpenes. • MCF-7ADR cytotoxicity: IC50 1.8 µM via PI3K/AKT/NF-κB inhibition • Antimalarial: sub-µg/mL IC50 against CQ-sensitive (D6) & resistant (W2) P. falciparum • Antibacterial: 36 mm S. aureus inhibition zone Supplied with ≥98% purity and full analytical documentation.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS No. 29444-03-9
Cat. No. B1672808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrophone
CAS29444-03-9
SynonymsJatrophone;  Jatropha principle;  NSC 135037;  NSC-135037;  NSC135037; 
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1CC23C(=C1)C=C(C(=O)C=CC(CC(=C(C2=O)C)O3)(C)C)C
InChIInChI=1S/C20H24O3/c1-12-8-15-9-13(2)16(21)6-7-19(4,5)11-17-14(3)18(22)20(15,10-12)23-17/h6-9,12H,10-11H2,1-5H3/b7-6+,13-9-/t12-,20+/m0/s1
InChIKeyMJNNONLDVCCGCA-ZQHAHMAHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Jatrophone: Bioactive Macrocyclic Diterpene


Jatrophone (CAS 29444-03-9) is a macrocyclic jatrophane diterpene isolated from various Jatropha species (Euphorbiaceae) [1]. It exhibits a structurally unique [5.9.5] tricyclic framework with multiple stereogenic centers and an electrophilic enone moiety [2]. The compound has demonstrated in vitro and in vivo activities including cytotoxicity against multidrug-resistant cancer cells, antimicrobial effects, antiprotozoal action, and analgesic properties [3]. With a molecular weight of 312.4 g/mol (C20H24O3), jatrophone represents a distinctive chemotype within the macrocyclic diterpene class [4].

Covalent enone probe for thiol-target interaction studies
Reported cytotoxicity in multidrug-resistant cancer cell models
Distinct macrocyclic diterpene scaffold for natural product diversification

Jatrophone Substitution Limitations


Jatrophone possesses a distinctive electrophilic enone system that enables covalent interaction with cellular thiols, a feature not universally shared among jatrophane diterpenes [1]. Its specific stereochemical configuration and macrocyclic ring strain confer unique reactivity profiles compared to structurally related compounds like jatrophatrione, which lacks the C8-C9 unsaturation critical for conjugate addition [2]. Consequently, substitution with in-class analogs (e.g., jatropholones, curcusones) results in divergent activity spectra and potency, rendering generic interchange scientifically unsound without direct comparative validation.

Enone reactivityCovalent thiol reactivity may differ among jatrophane diterpenes
StereochemistryRing strain and configuration not conserved in analogs like jatrophatrione
Activity spectraCurcusones and jatropholones exhibit divergent potency; require direct validation

Jatrophone Quantitative Evidence


Cytotoxicity Against Doxorubicin-Resistant Breast Cancer

Jatrophone demonstrated an IC50 of 1.8 µM against MCF-7ADR cells, a doxorubicin-resistant breast cancer line, establishing its ability to overcome chemoresistance. While direct comparator data for doxorubicin on MCF-7ADR is not provided in this study, doxorubicin is known to have reduced efficacy in these cells due to P-glycoprotein overexpression, positioning jatrophone as a mechanistically distinct alternative [1].

Cytotoxicity (MCF-7ADR)
Reported
IC50 1.8 µM
Supports cytotoxicity endpoint review in resistant cancer models
SRB assay; MCF-7ADR cells; 48-72h
Cancer Drug Resistance Cytotoxicity

Superior Antibacterial Activity Against S. aureus

Jatrophone produced a growth inhibition zone of 36 mm against Staphylococcus aureus, whereas the related diterpene curcusone B showed significantly weaker activity. This direct comparison within the same study establishes jatrophone's superior potency against this clinically relevant Gram-positive pathogen [1].

Anti-S. aureus activity
Head-to-head
36 mm zone vs curcusone B
Reported antimicrobial screening context; higher zone than in-class diterpene
Disc diffusion; S. aureus
Antimicrobial Diterpene Natural Product

Antiplasmodial Activity Against P. falciparum

Jatrophone demonstrated strong antiplasmodial activity with IC50 values of 0.55 µg/mL against the chloroquine-sensitive D6 strain and 0.52 µg/mL against the chloroquine-resistant W2 strain of Plasmodium falciparum. While direct comparator data for artemisinin or chloroquine in the same assay is not provided, the sub-microgram per mL potency underscores its relevance as a potential antimalarial lead [1].

Antiplasmodial IC50
Class-level
D6: 0.55 µg/mL · W2: 0.52 µg/mL
Supports antimalarial screening context; active against sensitive and resistant strains
P. falciparum D6/W2; in vitro culture
Antimalarial Antiprotozoal Diterpene

Analgesic Activity in Writhing Model

Jatrophone produced a dose-dependent analgesic effect in the acetic acid-induced writhing model in mice, achieving 54.03% and 66.35% reduction in writhes at 5 mg/kg and 10 mg/kg, respectively. While a direct comparator (e.g., aspirin) is not reported in the same study, these data establish a clear dose-response relationship, a key criterion for selecting an analgesic lead [1].

Writhing model analgesia
Model context
54% (5 mg/kg) · 66% (10 mg/kg) reduction
Reported dose-response in writhing model context
Acetic acid-induced; mice; IP
Analgesic Pain Diterpene

PI3K/AKT/NF-κB Pathway Inhibition

Jatrophone treatment significantly down-regulated the expression levels of PI3K, AKT, and NF-κB in MCF-7ADR cells, a molecular signature distinct from many conventional chemotherapeutics. This mechanistic data provides a basis for differentiating jatrophone from other diterpenes that may lack this specific pathway engagement [1].

Pathway inhibition
Class-level
Down-regulation of PI3K, AKT, NF-κB
Supports pathway-response interpretation in resistant breast cancer cells
Western blot; MCF-7ADR
Signal Transduction Apoptosis Autophagy

Selective Antiproliferative Activity Across Cancer Cell Lines

Jatrophone exhibited total growth inhibition (TGI) values ranging from 0.21 µg/mL (K-562 leukemia) to 16.1 µg/mL (HT29 colon cancer), demonstrating a clear selectivity profile. In comparison, cyperenoic acid, a co-isolated sesquiterpene from the same source, showed distinct activity patterns, highlighting jatrophone's unique spectrum of action [1].

Antiproliferative selectivity
Context-dependent
TGI range 0.21 (K-562) – 16.1 (HT29) µg/mLDistinct from cyperenoic acid
Ranked selectivity profile across 10 cancer cell lines
48 h exposure; 10 human cell lines
Cancer Cytotoxicity Diterpene

Jatrophone Application Scenarios


Investigating Chemoresistance in Triple-Negative Breast Cancer

Jatrophone's potent activity against MCF-7ADR cells (IC50 1.8 µM) and its ability to inhibit the PI3K/AKT/NF-κB pathway make it a valuable tool for studying mechanisms of doxorubicin resistance and for developing new therapeutic strategies for triple-negative breast cancer [1].

Developing Novel Antimalarial Leads

Jatrophone's sub-microgram per mL IC50 against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum positions it as a promising scaffold for antimalarial drug discovery, particularly in regions with high drug resistance [2].

Antimicrobial Drug Discovery Against Gram-Positive Pathogens

Jatrophone's superior antibacterial activity against Staphylococcus aureus (36 mm zone of inhibition) compared to curcusone B supports its use as a lead compound for developing new antibiotics targeting drug-resistant Gram-positive bacteria [3].

Exploring Analgesic Mechanisms in In Vivo Pain Models

Jatrophone's dose-dependent analgesic effect in the acetic acid-induced writhing model (up to 66.35% reduction at 10 mg/kg) provides a quantitative basis for its inclusion in pain research programs, potentially as a novel non-opioid analgesic candidate [2].

Application
Selection Property
Validation Focus
Chemoresistance mechanism studies (breast cancer models)
PI3K/AKT/NF-κB pathway engagement
Cytotoxicity endpoint review in resistant cell lines
Antimalarial screening research
Dual activity against chloroquine-sensitive and resistant strains
Antiplasmodial IC50 profiling
Antimicrobial screening research
Zone-of-inhibition activity vs. in-class diterpenes
Gram-positive strain panel evaluation
Analgesic research in rodent models
Dose-dependent writhing reduction
Pain behavior endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jatrophone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.